Morpholino(4-(phenylsulfonyl)piperazin-1-yl)methanone
Description
Morpholino(4-(phenylsulfonyl)piperazin-1-yl)methanone is a synthetic small molecule characterized by a morpholine ring linked to a piperazine scaffold via a ketone bridge, with a phenylsulfonyl substituent at the 4-position of the piperazine. This structural motif confers unique physicochemical and biological properties, making it relevant in medicinal chemistry and drug discovery.
Properties
IUPAC Name |
[4-(benzenesulfonyl)piperazin-1-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4S/c19-15(17-10-12-22-13-11-17)16-6-8-18(9-7-16)23(20,21)14-4-2-1-3-5-14/h1-5H,6-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LABKTSAJUPGOFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)N2CCOCC2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Morpholino(4-(phenylsulfonyl)piperazin-1-yl)methanone involves the palladium-catalyzed coupling of substituted phenyl or pyridyl bromides with the known morpholino (piperazin-1-yl)methanone . This method is efficient and allows for the preparation of potent and isoform-selective inhibitors of certain enzymes. The reaction conditions typically involve the use of palladium catalysts and specific reaction temperatures and times to achieve the desired product .
Chemical Reactions Analysis
Morpholino(4-(phenylsulfonyl)piperazin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Substitution reactions, particularly involving the phenylsulfonyl group, are common and can lead to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
Morpholino(4-(phenylsulfonyl)piperazin-1-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of Morpholino(4-(phenylsulfonyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of certain enzymes, such as the aldo-keto reductase enzyme AKR1C3 . The compound binds to the active site of the enzyme, forming hydrogen bonds with key residues, which inhibits the enzyme’s activity. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Sulfonyl Substituents
- Compound 99 (from ): Features a 4-(methylsulfonyl)piperazin-1-yl group coupled to a quinoline core.
- (4-Methylpiperazin-1-yl)methanone Derivatives (): These compounds, such as w3, replace phenylsulfonyl with methylpiperazine. The absence of sulfonyl groups reduces electron-withdrawing effects, altering pharmacokinetic profiles .
Morpholino-Piperazine Hybrids
- (4-Pentylcyclohexyl)(piperazin-1-yl)methanone (22) (): Lacks the morpholino and sulfonyl groups but incorporates a lipophilic pentylcyclohexyl moiety. This substitution enhances membrane permeability but may reduce aqueous solubility .
- Morpholino(4-nitrophenyl)methanone (3h) (): Replaces the piperazine-sulfonyl group with a nitrobenzene ring.
Piperazine-Based Methanones with Bioactive Substituents
- (4-(4-Hydroxyphenyl)piperazin-1-yl)(3-bromophenyl)methanone (12) (): Incorporates a bromophenyl group and a hydroxyphenyl-piperazine. The bromine atom enhances halogen bonding, while the hydroxyl group improves hydrogen-bonding capacity, contrasting with the sulfonyl group’s steric and electronic effects .
- 4-(4-Aminophenyl)piperazin-1-ylmethanone (): Features an aminophenyl group and a furan ring. The amine group introduces basicity, altering ionization states under physiological conditions compared to the sulfonyl derivative .
Table 1: Key Properties of Selected Analogues
Key Findings:
- Sulfonyl vs. Methyl/Nitro Groups : Sulfonyl-containing derivatives (e.g., Compound 99) exhibit superior metabolic stability over nitro or methyl analogs due to reduced enzymatic degradation .
- Morpholino vs. Piperidine/Pyrrolidine: Morpholino rings (as in ’s 15da) enhance water solubility compared to piperidine-based methanones (e.g., ’s Morpholino(4-piperidinyl)methanone hydrochloride) .
- Biological Activity : Bromophenyl and hydroxyphenyl substituents () correlate with CNS activity, whereas sulfonyl groups () are linked to kinase inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
